N'-[(1-butyl-1,2,3,4-tetrahydroquinolin-6-yl)methyl]-N,N-diethylpropane-1,3-diamine
Overview
Description
“N’-[(1-butyl-1,2,3,4-tetrahydroquinolin-6-yl)methyl]-N,N-diethylpropane-1,3-diamine” is a chemical compound with the CAS Number: 1119453-02-9 . Its molecular weight is 298.43 . The IUPAC name for this compound is N-(1-butyl-1,2,3,4-tetrahydro-6-quinolinyl)methylmethanamine .
Molecular Structure Analysis
The InChI code for this compound is 1S/C19H26N2O/c1-2-3-10-21-11-4-6-17-13-16(8-9-19(17)21)14-20-15-18-7-5-12-22-18/h5,7-9,12-13,20H,2-4,6,10-11,14-15H2,1H3 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.Scientific Research Applications
- Medicinal Chemistry
- Application : 1,2,3,4-tetrahydroisoquinolines (THIQ) based natural and synthetic compounds exert diverse biological activities against various infective pathogens and neurodegenerative disorders .
- Method : The development of novel THIQ analogs with potent biological activity has garnered a lot of attention in the scientific community .
- Results : The review provides an update on the biological potential of THIQ analogs, their structural–activity relationship (SAR), and their mechanism of action .
- Application : The compound could potentially be used in drug research and development . The pharmaceutical and biological activities of 4-hydroxy-2-quinolones, which are structurally similar to the compound you mentioned, make them valuable in this field .
- Method : This involves the synthesis of synthetic analogs and heteroannelated derivatives of 4-hydroxy-2-quinolones .
- Results : Many publications have recently dealt with their synthetic analogous and the synthesis of their heteroannelated derivatives .
- Application : The compound could potentially be used as a ligand for the copper (I)-catalyzed azide-alkyne cycloaddition (CuAAC) .
- Method : This involves using the compound as a water-soluble ligand that accelerates reaction rates and suppresses cell cytotoxicity .
- Results : The use of such ligands can enhance the efficiency of CuAAC reactions .
Pharmaceutical Research
Copper (I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
Antiproliferative Activity
- Application : The compound could potentially be used in drug research and development . The pharmaceutical and biological activities of 4-hydroxy-2-quinolones, which are structurally similar to the compound you mentioned, make them valuable in this field .
- Method : This involves the synthesis of synthetic analogs and heteroannelated derivatives of 4-hydroxy-2-quinolones .
- Results : Many publications have recently dealt with their synthetic analogous and the synthesis of their heteroannelated derivatives .
- Application : The compound could potentially be used as a ligand for the copper (I)-catalyzed azide-alkyne cycloaddition (CuAAC) .
- Method : This involves using the compound as a water-soluble ligand that accelerates reaction rates and suppresses cell cytotoxicity .
- Results : The use of such ligands can enhance the efficiency of CuAAC reactions .
- Application : The compound could potentially exhibit antiproliferative activity against certain types of cancer cells .
- Method : This involves testing the compound’s effects on the proliferation of cancer cells in vitro .
- Results : Certain structurally similar compounds have shown good antiproliferative activity against A549 lung carcinoma cells .
Pharmaceutical Research
Copper (I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
Antiproliferative Activity
Safety And Hazards
properties
IUPAC Name |
N-[(1-butyl-3,4-dihydro-2H-quinolin-6-yl)methyl]-N',N'-diethylpropane-1,3-diamine | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H37N3/c1-4-7-15-24-16-8-10-20-17-19(11-12-21(20)24)18-22-13-9-14-23(5-2)6-3/h11-12,17,22H,4-10,13-16,18H2,1-3H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YWPRAKNWNJNTJD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1CCCC2=C1C=CC(=C2)CNCCCN(CC)CC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H37N3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N'-[(1-butyl-1,2,3,4-tetrahydroquinolin-6-yl)methyl]-N,N-diethylpropane-1,3-diamine |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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